

A Technical Guide to Labeling Primary Amines with Digoxigenin-NHS Ester

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Compound of Interest		
Compound Name:	Digoxigenin NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Digoxigenin (DIG) N-hydroxysuccinimide (NHS) ester chemistry for the labeling of primary amines in biomolecules. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled biomolecules for a variety of applications, including immunoassays, in situ hybridization, and other molecular biology techniques.

Introduction to Digoxigenin Labeling

Digoxigenin (DIG) is a steroid hapten derived from the Digitalis plant. Its small size and high antigenicity make it an excellent molecule for labeling proteins, nucleic acids, and other molecules containing primary amines. The DIG labeling system offers a sensitive and specific non-radioactive alternative for the detection of biomolecules. The N-hydroxysuccinimide (NHS) ester of digoxigenin provides a robust method for covalently attaching the DIG moiety to primary amines under mild reaction conditions.[1][2][3]

The detection of DIG-labeled molecules is achieved through the use of high-affinity anti-digoxigenin antibodies, which can be conjugated to enzymes (e.g., alkaline phosphatase, horseradish peroxidase) or fluorescent dyes.[4][5] This versatility in detection allows for a wide range of applications with colorimetric, chemiluminescent, or fluorescent readouts. A significant advantage of the DIG system is the low endogenous cross-reactivity in most biological samples, as digoxigenin is not naturally present in most organisms.[6][7][8][9]



Chemical Principle of Labeling

The labeling reaction involves the acylation of a primary amine by the Digoxigenin-NHS ester. The NHS ester is a reactive group that readily couples with nucleophilic primary amines found in biomolecules, such as the ε -amino group of lysine residues in proteins or amino-modified oligonucleotides. This reaction forms a stable amide bond, covalently linking the digoxigenin molecule to the target. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

Experimental Protocols Labeling of Proteins (e.g., Antibodies) with DigoxigeninNHS Ester

This protocol is a general guideline for labeling proteins with primary amines. Optimization may be required for specific proteins.

Materials:

- Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- Digoxigenin-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer (0.1 M sodium bicarbonate, pH 8.5)
- Quenching Buffer (1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography column)

Procedure:

Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.



- DIG-NHS Ester Solution Preparation: Immediately before use, dissolve the Digoxigenin-NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Calculate the required amount of DIG-NHS ester. A molar excess of 10-20 fold of DIG-NHS ester to the protein is a good starting point. The optimal ratio may need to be determined empirically.
 - Slowly add the calculated volume of the DIG-NHS ester solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DIG-NHS ester. Incubate for 30 minutes at room temperature.
- Purification: Remove the unreacted DIG-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
- Quantification and Storage:
 - Determine the protein concentration and the degree of labeling (molar substitution ratio, MSR) by UV-Vis spectrophotometry. The MSR is the average number of DIG molecules per protein molecule.[10][11]
 - Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[12]

Labeling of Amino-Modified Oligonucleotides with Digoxigenin-NHS Ester

This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification at the 5', 3', or an internal position.



Materials:

- Amino-modified oligonucleotide (in nuclease-free water or TE buffer)
- Digoxigenin-NHS ester
- Anhydrous DMF or DMSO
- Labeling Buffer (0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
- Purification supplies (e.g., ethanol precipitation reagents or a suitable chromatography column)

Procedure:

- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Labeling Buffer.
- DIG-NHS Ester Solution Preparation: Prepare a fresh solution of Digoxigenin-NHS ester in anhydrous DMF or DMSO.
- Labeling Reaction:
 - A 20-50 fold molar excess of DIG-NHS ester over the oligonucleotide is typically used.
 - Add the DIG-NHS ester solution to the oligonucleotide solution.
 - Incubate the reaction for 4-16 hours at room temperature in the dark.
- Purification:
 - Purify the DIG-labeled oligonucleotide to remove unreacted DIG-NHS ester. This can be achieved by ethanol precipitation or by using a suitable chromatography method such as HPLC or a desalting column.
- Quantification and Storage:
 - Determine the concentration of the labeled oligonucleotide using a spectrophotometer.



- The success of the labeling can be confirmed by methods such as gel electrophoresis (which will show a shift in mobility) or mass spectrometry.
- Store the labeled oligonucleotide at -20°C.

Data Presentation

Table 1: Chemical and Physical Properties of Digoxigenin-NHS Ester

Property	Value
Molecular Formula	C35H50N2O10
Molecular Weight	658.78 g/mol
CAS Number	129273-26-3
Appearance	White to off-white solid
Solubility	Soluble in DMF, DMSO
Storage	-20°C, desiccated

Table 2: Typical Molar Substitution Ratios (MSR) for Labeled Proteins

Protein	Molar Excess of DIG-NHS Ester	Typical MSR	Reference
IgG	15x	2-8	[10]
Drug Antibody	15x	2.07-3.1	[11]

Table 3: Stability of DIG-Labeled Probes



Probe Type	Storage Conditions	Stability	Reference
DIG-labeled RNA Probes	-20°C or -70°C in ethanol	At least 1 year	[13]
DIG-labeled RNA Probes	Not specified	More than a year	[14][15]

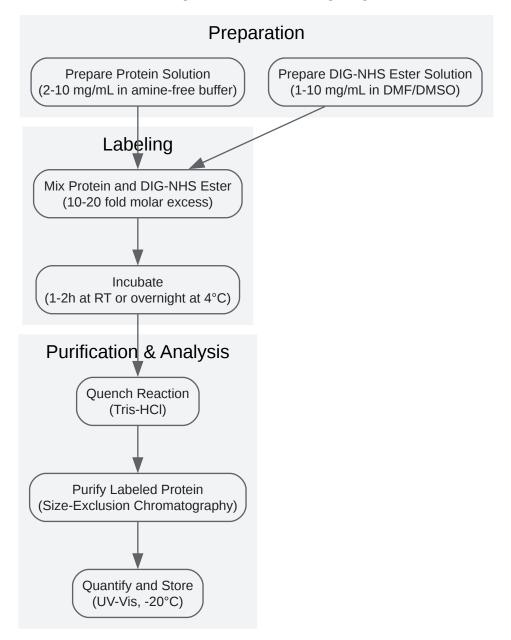
Table 4: Comparison of Digoxigenin and Biotin Labeling Systems

Feature	Digoxigenin System	Biotin System	References
Binding Affinity (Kd)	~12 nM (Anti-DIG Antibody)	~0.1 pM (Streptavidin)	[3]
Endogenous Presence	Absent in most species	Present in most tissues	[6][7]
Background Staining	Generally lower	Can be higher due to endogenous biotin	[8]
Sensitivity	Comparable to biotin	Comparable to digoxigenin	[6][7]

Mandatory Visualizations Experimental Workflow for Protein Labeling



Workflow for Labeling Proteins with Digoxigenin-NHS Ester





General Workflow for In Situ Hybridization with a DIG-Labeled Probe



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